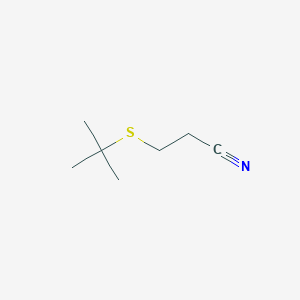

3-tert-butylsulfanyl-propionitrile

Descripción

3-tert-Butylsulfanyl-propionitrile (IUPAC name: 3-[(2-methylpropan-2-yl)sulfanyl]propanenitrile) is a nitrile derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at the 3-position of the propionitrile backbone. Its molecular formula is C₇H₁₃NS, with a molecular weight of 143.25 g/mol.

Propiedades

Número CAS |

40620-07-3 |

|---|---|

Fórmula molecular |

C7H13NS |

Peso molecular |

143.25 g/mol |

Nombre IUPAC |

3-tert-butylsulfanylpropanenitrile |

InChI |

InChI=1S/C7H13NS/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3 |

Clave InChI |

YLNIFVGCOVTOII-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)SCCC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylsulfanyl-propionitrile typically involves the reaction of tert-butylthiol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the nitrile group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of 3-tert-butylsulfanyl-propionitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-tert-butylsulfanyl-propionitrile undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-tert-butylsulfanyl-propionitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-tert-butylsulfanyl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key differences between 3-tert-butylsulfanyl-propionitrile and structurally related compounds from the evidence:

Reactivity and Stability

- Sulfur vs. Oxygen Substituents : The tert-butylsulfanyl group in the target compound is less polar than the tert-butoxy group in 3-tert-butoxypropanenitrile , but more nucleophilic due to sulfur’s lower electronegativity.

- Steric Effects: The tert-butyl group in the target compound likely reduces reaction rates at the nitrile group compared to 3-(2-cyanoethylsulfanyl)propanenitrile , which has a smaller, flexible substituent.

- Electron-Withdrawing Effects : The fluorophenylsulfonyl group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile increases electrophilicity of the nitrile, making it more reactive in nucleophilic additions than the target compound.

Analytical Data and Spectral Comparisons

- Mass Spectrometry: 3-(2-Cyanoethylsulfanyl)propanenitrile was analyzed using Q Exactive Orbitrap MS with APCI ionization, showing characteristic fragmentation patterns (e.g., loss of HCN or SCH₂CH₂CN groups). The target compound would likely exhibit similar MS1/MS2 behavior but with distinct tert-butyl-related fragments (e.g., m/z 57 [C(CH₃)₃]+).

- Polarity and Solubility : The tert-butoxy analog is expected to have higher water solubility than the target compound due to the oxygen atom’s polarity, whereas the fluorophenylsulfonyl derivative may show lower solubility due to aromatic hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.